molecular formula C16H14N2O2 B109681 (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile CAS No. 149286-90-8

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

Cat. No. B109681
M. Wt: 266.29 g/mol
InChI Key: DBGZNJVTHYFQJI-RIYZIHGNSA-N
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Description

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, also known as DMPA, is a synthetic organic compound that has gained increasing attention in recent years due to its potential applications in the fields of science and technology. DMPA is a versatile molecule, capable of undergoing various chemical reactions and displaying a wide range of properties. It has been used in the synthesis of a variety of materials, including polymers, pharmaceuticals, and dyes. In addition, DMPA has been investigated for its potential use in the development of new drugs and therapies.

Scientific Research Applications

Molecular Packing and Intermolecular Interactions

Research has shown that molecules similar to (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile have unique molecular structures and packing properties. A study of a compound with a similar structure revealed different polymorphs with distinct molecular packing and intermolecular interactions. These properties significantly influence the compound's emission properties (Percino et al., 2014).

Optical Properties and Sensing Applications

Another study explored the use of pyridine-based derivatives of similar structure for detecting mercury(II) ions. These compounds exhibited a visible color change upon interaction with mercury(II), indicating potential applications as chemosensors (Pan et al., 2015).

Photophysical Properties

Further research on positional isomeric acrylonitrile derivatives with core pyridine and phenyl moieties, closely related to the compound , highlighted their photophysical properties. These properties were found to be influenced by factors like solvent and molecular conformation (Castillo et al., 2021).

Structural and Optical Correlation

The structural features of π-conjugated acrylonitrile derivatives, which include compounds similar to (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, have been studied for their correlation with optical properties. This research provides insights into the molecular structure and its impact on UV–Vis absorption properties (Udayakumar et al., 2020).

Fluorescence Behavior

A study focusing on the fluorescence behavior of a single crystal of a similar compound highlighted how molecular interactions and structure influence the optical properties of both powder and single-crystal forms (Percino et al., 2014).

properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZNJVTHYFQJI-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

CAS RN

136831-48-6, 149286-90-8
Record name RG 13022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG 13022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

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